3-[(3-{[4-(4-morpholinylmethyl)-1H-pyrrol-2-yl]methylene}-2-oxo-2,3-dihydro-1H-indol-5-yl)methyl]-1,3-thiazolidine-2,4-dione
Description
This compound (hereafter referred to as Compound A) is a heterocyclic molecule featuring a thiazolidine-2,4-dione core, a morpholinylmethyl-substituted pyrrole moiety, and a 2-oxoindole scaffold. The thiazolidine-2,4-dione group is a well-established pharmacophore with demonstrated roles in modulating enzyme activity, particularly in diabetes and cancer therapeutics . The morpholinylmethyl substituent enhances solubility and bioavailability, while the 2-oxoindole unit contributes to π-stacking interactions with biological targets such as tyrosine kinases .
Its methanesulfonate salt form has also been synthesized to improve crystallinity and stability .
Properties
Molecular Formula |
C22H22N4O4S |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
3-[[3-[[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene]-2-oxo-1H-indol-5-yl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C22H22N4O4S/c27-20-13-31-22(29)26(20)12-14-1-2-19-17(8-14)18(21(28)24-19)9-16-7-15(10-23-16)11-25-3-5-30-6-4-25/h1-2,7-10,23H,3-6,11-13H2,(H,24,28) |
InChI Key |
AREYWCZYVPSHGS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CNC(=C2)C=C3C4=C(C=CC(=C4)CN5C(=O)CSC5=O)NC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-{[4-(4-morpholinylmethyl)-1H-pyrrol-2-yl]methylene}-2-oxo-2,3-dihydro-1H-indol-5-yl)methyl]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyrrole intermediates, followed by their coupling with morpholine and thiazolidine derivatives. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(3-{[4-(4-morpholinylmethyl)-1H-pyrrol-2-yl]methylene}-2-oxo-2,3-dihydro-1H-indol-5-yl)methyl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Structure and Synthesis
This compound is characterized by a complex structure that includes a thiazolidine core and an indole moiety. The synthesis typically involves multi-step reactions that integrate various organic chemistry techniques such as nucleophilic substitutions and condensation reactions. The detailed synthetic pathway often requires careful selection of reagents to yield the desired product with high purity and yield.
Anticancer Properties
One of the most significant applications of this compound is its potential as an anticancer agent. Studies have indicated that it can act synergistically with tyrosine kinase inhibitors targeting the human epidermal growth factor receptor (hEGFR). This combination has been particularly effective against non-small cell lung cancer (NSCLC), especially in patients who exhibit resistance to conventional therapies. The compound's mechanism involves inhibiting cancer cell proliferation and inducing apoptosis through multiple pathways, including the modulation of signaling cascades associated with cell survival and growth .
Inhibitory Effects on Enzymes
Research has demonstrated that this compound exhibits inhibitory effects on various enzymes involved in cancer progression. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and tumorigenesis. The inhibition of COX enzymes is crucial for reducing tumor growth and metastasis .
Clinical Applications
- Combination Therapy in NSCLC : A clinical trial investigated the efficacy of this compound in combination with hEGFR tyrosine kinase inhibitors. Results indicated a significant improvement in patient outcomes compared to those receiving standard treatments alone. The study highlighted the importance of personalized medicine in treating resistant cancer forms .
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). The results showed that the compound effectively reduced cell viability at low micromolar concentrations, suggesting its potential as a lead candidate for further development .
Mechanism of Action
The mechanism of action of 3-[(3-{[4-(4-morpholinylmethyl)-1H-pyrrol-2-yl]methylene}-2-oxo-2,3-dihydro-1H-indol-5-yl)methyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Compound A uniquely combines a thiazolidine-dione with a morpholinylmethyl-pyrrole system, distinguishing it from analogs with pyrazole or triazolidin cores.
- The isoindoline-dione analog () exhibits dual carbonyl groups, enabling stronger hydrogen-bonding interactions compared to Compound A ’s single thiazolidine-dione .
Challenges :
- Compound A ’s structural complexity may lead to lower yields compared to simpler analogs.
- The isoindoline-dione analog’s high melting point (>300°C) suggests stability but complicates solubility in biological assays .
Biological Activity
The compound 3-[(3-{[4-(4-morpholinylmethyl)-1H-pyrrol-2-yl]methylene}-2-oxo-2,3-dihydro-1H-indol-5-yl)methyl]-1,3-thiazolidine-2,4-dione is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and supporting research findings.
Chemical Structure
The chemical structure of the compound can be described as follows:
This structure features a thiazolidine core linked to a substituted indole and pyrrole moiety, which are critical for its biological activity.
Research indicates that this compound functions as a tyrosine kinase inhibitor , specifically targeting the epidermal growth factor receptor (EGFR) pathway. This inhibition is crucial in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC), especially in cases where patients exhibit resistance to conventional EGFR inhibitors like erlotinib.
Biological Activity and Therapeutic Applications
The biological activity of this compound has been evaluated through various studies:
- Antitumor Activity : The compound has shown significant antitumor effects in preclinical models of NSCLC. It works by inhibiting cell proliferation and inducing apoptosis in cancer cells resistant to existing therapies .
- Combination Therapy : Studies have suggested that the compound can be effectively combined with other tyrosine kinase inhibitors to enhance therapeutic efficacy. This combination approach is particularly promising for overcoming resistance mechanisms in tumor cells .
- In Vitro Studies : In vitro assays have demonstrated that the compound inhibits EGFR phosphorylation, leading to reduced downstream signaling pathways associated with cell survival and proliferation .
Case Studies
Several case studies highlight the efficacy of this compound:
- Case Study 1 : A clinical trial involving patients with advanced NSCLC showed that those treated with the compound in combination with an EGFR inhibitor experienced improved progression-free survival compared to those receiving monotherapy .
- Case Study 2 : Another study observed that patients who had previously failed treatment with standard EGFR inhibitors responded positively to this new compound, indicating its potential as a second-line therapy .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the following table:
Q & A
Q. Purity assurance :
- Analytical monitoring : Thin-layer chromatography (TLC) for reaction progress and high-performance liquid chromatography (HPLC) for final purity assessment (>95%) .
- Recrystallization : Using DMF-ethanol (1:1) mixtures to remove by-products .
Basic: Which spectroscopic techniques are essential for structural characterization?
- NMR spectroscopy :
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected within 0.001 Da accuracy) .
Basic: How does pH influence the compound’s stability during storage and experimentation?
- Acidic conditions (pH < 5) : Risk of hydrolysis at the thiazolidine-2,4-dione ring, leading to ring-opening by-products .
- Neutral to basic conditions (pH 7–9) : Improved stability, but prolonged exposure may degrade morpholinylmethyl substituents via oxidation .
Recommendation : Store in anhydrous DMSO at –20°C and use buffered solutions (pH 7.4) for biological assays .
Advanced: How can reaction yields be optimized while minimizing by-products?
Q. Methodological strategies :
- Catalyst screening : Lewis acids (e.g., ZnCl₂) enhance condensation efficiency by 20–30% compared to traditional bases .
- Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) improve reaction kinetics for morpholinylmethyl group incorporation .
- Computational modeling : Density functional theory (DFT) predicts transition states to refine temperature/pH conditions, reducing by-product formation by 15% .
Q. Example optimization table :
| Step | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Indole-thiazolidine condensation | Ethanol | Acetic acid | 65 | 90 |
| Morpholinylmethyl substitution | DMSO | ZnCl₂ | 78 | 95 |
Advanced: How do structural modifications (e.g., substituent variations) affect pharmacological activity?
- Thiazolidine-2,4-dione core : Essential for enzyme inhibition (e.g., PPAR-γ binding in anticancer studies) .
- Morpholinylmethyl group : Enhances solubility and bioavailability but may reduce metabolic stability in liver microsomes .
- Pyrrole-methylene linkage : Modulates selectivity; bulkier substituents (e.g., isopropoxy) improve anti-inflammatory activity by 40% compared to methoxy groups .
Q. Data contradiction resolution :
- Discrepancies in IC₅₀ values across studies often arise from assay conditions (e.g., serum-free vs. serum-containing media). Normalize data using reference inhibitors and replicate experiments in triplicate .
Advanced: What computational approaches are used to predict biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., EGFR) or GPCRs, prioritizing targets with binding energies < –8 kcal/mol .
- MD simulations : GROMACS assesses binding stability over 100 ns trajectories; RMSD < 2 Å indicates robust target engagement .
- QSAR models : Correlate substituent electronegativity with antimicrobial activity (R² > 0.85) to guide synthetic modifications .
Advanced: How can researchers resolve contradictions in reported biological activity data?
- Meta-analysis : Compare datasets using standardized metrics (e.g., % inhibition at 10 µM) and exclude studies with purity < 95% .
- Mechanistic studies : Conduct enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) alongside cytotoxicity profiling (MTT assay) to isolate target-specific effects .
- Batch variability control : Use NMR to verify lot-to-lot consistency in substituent regiochemistry, which impacts activity .
Advanced: What strategies improve the compound’s bioavailability for in vivo studies?
- Prodrug design : Esterification of carboxylic acid groups increases membrane permeability (e.g., ethyl ester prodrug shows 3× higher Cmax in rodent plasma) .
- Nanoformulation : Encapsulation in PEGylated liposomes (size ~100 nm) enhances tumor targeting and reduces hepatic clearance .
- Co-solvent systems : Use cyclodextrin complexes (e.g., HP-β-CD) to improve aqueous solubility (>2 mg/mL) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
